5-Bromobufuralol Hydrochloride

Description

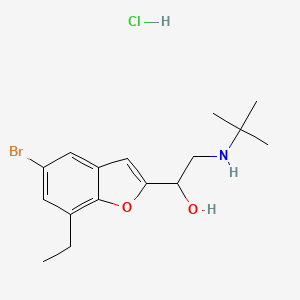

5-Bromobufuralol Hydrochloride (CAS: 137740-36-4) is a complex organic compound with the molecular formula C₁₆H₂₃BrClNO₂ and a molecular weight of 376.71632 g/mol . Structurally, it features a benzofuran core substituted with a bromine atom at position 5, a 7-ethyl group, and a hydroxymethyl moiety linked to a tert-butylamino group (1,1-dimethylethylamine) via a methyl bridge . This compound is primarily utilized in biomedical research, particularly in studies involving β-adrenergic receptor interactions due to its structural resemblance to adrenergic ligands .

Manufactured by Toronto Research Chemicals (TRC), a leading producer of specialized organic compounds, 5-Bromobufuralol Hydrochloride is available in quantities ranging from 10 mg to 100 mg for research applications . Its synthesis and quality control are supported by advanced analytical techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), which ensures high purity and stability .

Properties

IUPAC Name |

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTDOJOZYWBVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobufuralol Hydrochloride involves several steps. One common method includes the bromination of Bufuralol to introduce the bromine atom at the 5-position of the benzofuran ring. The reaction typically uses bromine or a brominating agent under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of 5-Bromobufuralol Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

5-Bromobufuralol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromobufuralol Hydrochloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: Used in studies involving β-Adrenergic blockers and their effects on biological systems.

Medicine: Research on its potential therapeutic applications, particularly in cardiovascular diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Bromobufuralol Hydrochloride involves its role as a β-Adrenergic blocker. It binds to β-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in conditions like hypertension .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 5-Bromobufuralol Hydrochloride and its analogues:

Table 1: Comparative Analysis of 5-Bromobufuralol Hydrochloride and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |

|---|---|---|---|---|---|

| 5-Bromobufuralol Hydrochloride | 137740-36-4 | C₁₆H₂₃BrClNO₂ | 376.71632 | Reference | Tert-butylamino group; 7-ethyl substitution |

| (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine HCl | 1414960-64-7 | C₉H₁₁BrClNO | 261.55 | 1.00 | Lacks tert-butylamino and hydroxymethyl groups |

| 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl | 1228565-88-5 | C₉H₁₁BrClNO | 261.55 | 0.98 | Bromine at position 6; simpler amine substituent |

| 5-Bromo-2,3-dihydrobenzofuran-3-amine | 1187927-75-8 | C₉H₁₀BrNO | 228.09 | 0.98 | No HCl salt; reduced polarity |

Key Findings:

Structural Complexity: 5-Bromobufuralol Hydrochloride is distinguished by its tert-butylamino group and 7-ethyl substitution on the benzofuran core, which are absent in simpler analogues like (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride .

Bromine Position : Compounds such as 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (similarity score: 0.98) differ in bromine placement, which may alter electronic effects and steric interactions at receptor sites .

Molecular Weight and Solubility : 5-Bromobufuralol Hydrochloride’s higher molecular weight (376.71632 g/mol vs. ~261 g/mol for analogues) suggests reduced aqueous solubility compared to smaller derivatives. This could influence pharmacokinetic properties in vivo .

Salt Forms: Unlike non-salt forms (e.g., 5-Bromo-2,3-dihydrobenzofuran-3-amine, CAS: 1187927-75-8), the hydrochloride salt of 5-Bromobufuralol enhances stability and solubility in polar solvents, making it more suitable for experimental formulations .

Research Implications:

- The tert-butylamino group in 5-Bromobufuralol Hydrochloride may confer β-adrenergic receptor selectivity, whereas simpler amines (e.g., in CAS 1414960-64-7) might exhibit nonspecific binding .

- RP-HPLC methods validated for analogues (e.g., amitriptyline hydrochloride ) could be adapted for purity analysis of 5-Bromobufuralol Hydrochloride, ensuring batch consistency in research settings.

Biological Activity

5-Bromobufuralol Hydrochloride is a compound that serves as an intermediate in the synthesis of Bufuralol, a well-known β-adrenergic blocker. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : 5-Bromobufuralol Hydrochloride

- CAS Number : 137740-36-4

- Molecular Formula : C16H18BrClN2O3

- Solubility : Soluble in dichloromethane and methanol .

5-Bromobufuralol Hydrochloride exerts its biological effects primarily through its action as a β-adrenergic antagonist. This mechanism involves blocking the β-adrenergic receptors, which are crucial in regulating cardiovascular functions. The inhibition of these receptors leads to:

- Decreased Heart Rate : Reduction in cardiac output and heart rate due to antagonism of β1 receptors.

- Vasodilation : Peripheral vasodilating effects that can help manage hypertension .

Pharmacological Effects

The pharmacological profile of 5-Bromobufuralol Hydrochloride includes:

- Cardiovascular Effects : It has been shown to lower blood pressure and reduce myocardial oxygen demand.

- Neuroprotective Properties : Emerging studies suggest potential neuroprotective effects, particularly in vascular dementia contexts, where it may enhance cognitive function when combined with other treatments like donepezil.

Case Studies

-

Vascular Dementia Treatment :

- A study involving 168 patients with vascular dementia indicated that combining donepezil hydrochloride with acupuncture showed improved outcomes. While 5-Bromobufuralol was not directly tested, its role as a β-blocker suggests possible synergistic effects in managing cognitive decline through cardiovascular stabilization.

- Cardiovascular Impact :

Data Table: Biological Activity Summary

Q & A

Q. What are the key physicochemical properties and structural identifiers of 5-Bromobufuralol Hydrochloride?

5-Bromobufuralol Hydrochloride (CAS 137740-36-4) has the molecular formula C₁₆H₂₃BrClNO₂ and a molecular weight of 376.71632 g/mol . Its IUPAC name is 5-Bromo-α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride. The InChI identifier is provided for spectral verification:

1S/C16H22BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,5,9H2,1-4H3;1H .

Methodological guidance : Use NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm identity and purity.

Q. What safety protocols are critical when handling 5-Bromobufuralol Hydrochloride in the laboratory?

- Personal Protective Equipment (PPE) : Wear impervious gloves (tested for chemical resistance), tightly sealed goggles, and protective lab coats. Respiratory protection is required if aerosolization occurs .

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention for persistent irritation .

- Storage : Keep containers sealed in a dry, cool environment to prevent hydrolysis or degradation .

Q. How can researchers assess the purity of 5-Bromobufuralol Hydrochloride?

Purity analysis typically employs HPLC (using a C18 column and UV detection at 254 nm) or gas chromatography (GC) with flame ionization detection. Calibrate instruments with certified reference standards. For impurities, use LC-MS to identify byproducts or degradation products .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for 5-Bromobufuralol Hydrochloride to improve yield?

Key considerations:

- Bromination efficiency : Use electrophilic bromination agents (e.g., NBS or Br₂) under controlled conditions to minimize side reactions.

- Chiral resolution : Employ asymmetric synthesis or chiral chromatography to isolate enantiomerically pure forms, critical for pharmacological studies .

- Hydrochloride salt formation : Optimize pH during acidification to ensure stoichiometric conversion of the free base to the hydrochloride salt .

Q. How should researchers address contradictory stability data for 5-Bromobufuralol Hydrochloride under varying storage conditions?

- Controlled stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and compare results with long-term storage data (25°C/60% RH). Monitor degradation via HPLC .

- Root-cause analysis : If discrepancies arise, evaluate factors like batch-to-batch variability, container sealing integrity, or light exposure .

Q. What advanced analytical techniques resolve structural ambiguities in 5-Bromobufuralol Hydrochloride derivatives?

Q. How can researchers mitigate interference from matrix effects in biological assays involving 5-Bromobufuralol Hydrochloride?

Q. What strategies are recommended for scaling up 5-Bromobufuralol Hydrochloride synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stirring rate) affecting yield and purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.